Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylate ester, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carboxylate derivatives typically involves asymmetric Michael addition reactions of carboxylate-substituted enones . For Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate, a common synthetic route includes the reaction of 4-ethoxyphenylacetic acid with pyrrolidine and subsequent esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
- Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate
- Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development .
Biological Activity
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrrolidine class of compounds, characterized by a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylate moiety. The molecular formula is C14H17NO2, and its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymatic pathways : Modulation of enzymes involved in metabolic processes.
- Receptor binding : Interaction with neurotransmitter receptors, which may influence neurological functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | Methicillin | 1 |
Escherichia coli | 16 | Ciprofloxacin | 2 |
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). These findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Cancer Research : A study explored the compound's effects on cancer cell lines, revealing that it induced apoptosis in MCF-7 breast cancer cells. The compound decreased cell viability and altered cell cycle progression, indicating its potential as an anticancer agent.
- Neuropharmacology : Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal cell death, suggesting its utility in neurodegenerative disease management.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15-9-13(12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3 |
InChI Key |
CXMAHFXDVQWVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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